molecular formula C18H26N2O2 B12266613 4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine

Cat. No.: B12266613
M. Wt: 302.4 g/mol
InChI Key: SFDALAUWYNQULA-UHFFFAOYSA-N
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Description

4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a substituted phenyl group. Compounds containing piperidine and morpholine rings are significant in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 2-Methylphenylmethyl Group: The piperidine ring is then functionalized with a 2-methylphenylmethyl group using Friedel-Crafts alkylation.

    Formation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Coupling of Piperidine and Morpholine Rings: The final step involves coupling the piperidine and morpholine rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of piperidine and morpholine rings with a substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

[1-[(2-methylphenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H26N2O2/c1-15-5-2-3-6-16(15)13-19-8-4-7-17(14-19)18(21)20-9-11-22-12-10-20/h2-3,5-6,17H,4,7-14H2,1H3

InChI Key

SFDALAUWYNQULA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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